Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate

Overview

Description

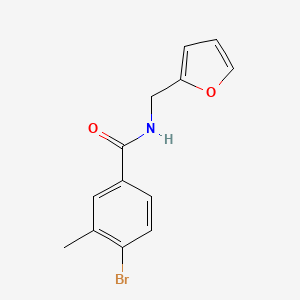

“Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C8H12N2O2 . It appears as a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.2 . It is a yellow to brown liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition

Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate has been studied for its application as a corrosion inhibitor. In a study by Missoum et al. (2013), bipyrazolic derivatives, including variants of this compound, were synthesized and evaluated as inhibitors of corrosion for C38 steel in hydrochloric acid. These compounds showed very effective corrosion inhibition, with protection exceeding 95% for some derivatives at low concentrations (Missoum et al., 2013).

Synthesis of Azole Derivatives

This compound is also used in the synthesis of azole derivatives. Flores et al. (2014) reported the efficient heterocyclization of this compound into isoxazole and pyrazole derivatives. These derivatives have been found to be new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, synthesized from renewable levulinic acid (Flores et al., 2014).

Catalytic Properties

The compound has been explored for its catalytic properties as well. A study by Boussalah et al. (2009) focused on the synthesis of functional multidendate ligands, including this compound derivatives. These compounds, when combined with copper (II), showed potential as catalysts for the oxidation of catechol substrate to quinone with dioxygen under ambient conditions (Boussalah et al., 2009).

Crystal Structure Analysis

The compound has also been used in crystal structure studies. Kumarasinghe et al. (2009) synthesized 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, revealing their crystal structures through X-ray analysis. These studies provide insights into molecular conformations and packing, essential for understanding compound interactions (Kumarasinghe et al., 2009).

Anticancer and Antimicrobial Potential

Finally, the compound has been investigated for its potential in anticancer and antimicrobial applications. Katariya et al. (2021) synthesized compounds incorporating this compound, which showed promise in anticancer activity against cancer cell lines and antimicrobial activities against pathogenic strains (Katariya et al., 2021).

Safety and Hazards

“Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate” is labeled with the signal word “Warning” and the hazard statement “H302”, which indicates that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate.

Mode of Action

Based on the properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exert a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

methyl 3-(4-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-3-8(11)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMYNODGVHYVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)

![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)

![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)